6-Isopropyl-2-mercaptopyrimidin-4-OL

Übersicht

Beschreibung

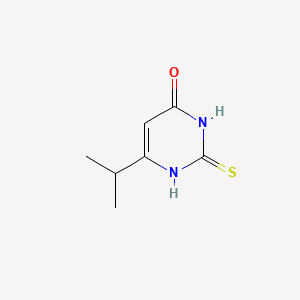

6-Isopropyl-2-mercaptopyrimidin-4-OL is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.24 g/mol . It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is primarily used in proteomics research .

Vorbereitungsmethoden

The synthesis of 6-Isopropyl-2-mercaptopyrimidin-4-OL involves several steps, typically starting with the preparation of the pyrimidine ring. One common synthetic route involves the reaction of appropriate starting materials under controlled conditions to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized processes for higher efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

6-Isopropyl-2-mercaptopyrimidin-4-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups in the molecule are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

-

Antiviral Activity

- 6-Isopropyl-2-mercaptopyrimidin-4-OL has been studied for its antiviral properties, particularly against HIV. It has shown promising results in inhibiting viral replication in vitro. A study indicated that derivatives of pyrimidine compounds exhibit significant antiviral activity, suggesting that this compound may have similar effects .

- Receptor Affinity

- Antioxidant Properties

Data Table: Summary of Applications

Case Studies

-

Antiviral Research

- A study conducted on various pyrimidine derivatives demonstrated that certain modifications enhance antiviral efficacy against HIV strains. The findings suggest that compounds like this compound could be optimized for better performance against viral infections, providing a pathway for drug development .

-

Neurological Targeting

- Research exploring the pharmacological profile of compounds targeting the 5HT6 receptor highlighted the importance of selectivity and affinity in drug design. The findings from this research indicate that this compound could serve as a lead compound for developing treatments aimed at neurological disorders .

- Oxidative Stress Mitigation

Wirkmechanismus

The mechanism of action of 6-Isopropyl-2-mercaptopyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

6-Isopropyl-2-mercaptopyrimidin-4-OL can be compared with other pyrimidine derivatives, such as:

2-Isopropyl-6-methylpyrimidin-4-OL: This compound has a similar structure but with a methyl group at position 6 instead of a mercapto group.

4-Hydroxy-2-mercaptopyrimidine: This compound has a hydroxyl group at position 4 and a mercapto group at position 2, similar to this compound but without the isopropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

6-Isopropyl-2-mercaptopyrimidin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : C₇H₁₀N₂OS

- Molecular Weight : 170.24 g/mol

- Structure : The compound features a pyrimidine ring substituted with an isopropyl group and a mercapto group, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its role as a Janus kinase (JAK) inhibitor. JAKs are crucial in the signaling pathways of various cytokines and growth factors, making them significant targets for treating inflammatory diseases and cancers.

Key Mechanisms:

- Inhibition of Cytokine Signaling : By inhibiting JAKs, this compound can reduce the activity of pro-inflammatory cytokines.

- Antiviral Activity : Some studies indicate potential antiviral properties, particularly against HIV, by disrupting viral replication mechanisms.

Antiviral Properties

Recent research has highlighted the antiviral efficacy of this compound against HIV. A study found that derivatives of this compound exhibited promising inhibitory activity against various HIV strains:

| Compound | EC₅₀ (nM) | IC₅₀ (nM) | Comments |

|---|---|---|---|

| This compound | 10.6 | 5.5 | Effective against WT HIV-1 and mutant strains E138K and K103N |

| Other derivatives | Varies | Varies | Some showed better activity than the parent compound |

The compound displayed moderate clearance and favorable pharmacokinetic profiles in animal models, suggesting good bioavailability and therapeutic potential .

Cytotoxicity Studies

Cytotoxicity assays indicate that while the compound exhibits antiviral properties, it also presents low cytotoxicity across various cell lines. This characteristic is crucial for therapeutic applications, as it minimizes adverse effects on healthy cells .

Case Studies

- HIV Research : A study evaluated the antiviral activity of several pyrimidine derivatives, including this compound. The results demonstrated its effectiveness against resistant HIV strains, emphasizing its potential as a lead compound for further drug development .

- Inflammatory Disorders : In preclinical models of inflammatory diseases, compounds like this compound showed significant reductions in inflammation markers by inhibiting JAK pathways .

Eigenschaften

IUPAC Name |

6-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4(2)5-3-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFICLXWPLFISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182652 | |

| Record name | 6-Isopropylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28456-53-3 | |

| Record name | 4(1H)-Pyrimidione, 2,3-dihydro-6-(1-methylethyl)-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028456533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28456-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Isopropylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.